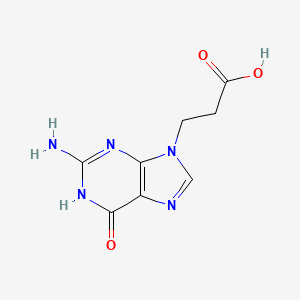

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid

Description

Properties

CAS No. |

84628-21-7 |

|---|---|

Molecular Formula |

C8H9N5O3 |

Molecular Weight |

223.19 g/mol |

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-9-yl)propanoic acid |

InChI |

InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16) |

InChI Key |

SZRCTAQIVWGFBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CCC(=O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Steps

-

Reagents :

-

3-(9-Adeninyl)propionoic acid ethyl ester

-

Hydrochloric acid (3 M aqueous solution)

-

Sodium hydroxide (for pH adjustment)

-

-

Procedure :

-

Reflux : A mixture of the ethyl ester (5 g, 21.3 mmol) and 200 ml of 3 M HCl is refluxed for 3 hours.

-

Neutralization : The reaction mixture is cooled to room temperature, and the pH is adjusted to 3.0 using solid NaOH.

-

Isolation : The precipitate is collected via Büchner filtration, recrystallized from hot water, and dried under reduced pressure.

-

-

Yield and Characterization :

Table 1: Key Parameters for Hydrolysis Method

| Parameter | Value |

|---|---|

| Reaction Temperature | Reflux (~100°C) |

| Reaction Time | 3 hours |

| pH Adjustment | 3.0 |

| Recrystallization Solvent | Hot water |

| Purity (HPLC) | >95% |

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC Conditions :

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Ethyl Ester Hydrolysis | High yield (95%), simplicity | Requires corrosive HCl |

| Direct Alkylation | Fewer steps | Low yield, regioselectivity issues |

Industrial-Scale Considerations

For large-scale production, the hydrolysis method is preferred due to its robustness. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often under solvent conditions like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted purine derivatives.

Scientific Research Applications

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its role in nucleotide metabolism and its potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound’s effects on cellular processes can lead to various biological outcomes, including antiviral and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs differing in three key aspects:

Carbon chain length (e.g., acetic acid vs. pentanoic acid derivatives).

Substituents on the purine ring (e.g., 6-amino vs. 2-amino-6-oxo groups).

Functional group replacements (e.g., sulfanyl or hydroxyl groups).

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

Carbon Chain Length: Shorter chains (e.g., acetic acid derivative) reduce steric hindrance but may limit hydrophobic interactions. Longer chains (e.g., pentanoic acid) increase lipophilicity, enhancing cell membrane permeability but reducing aqueous solubility.

Purine Substitutions: The 2-amino-6-oxo group (main compound) provides distinct H-bonding sites compared to the 6-amino group in CAS 4244-47-5. This difference could alter binding affinity to enzymes like adenosine deaminase.

Functional Groups: Carboxylic acid derivatives (main compound and analogs) are ionized at physiological pH, favoring solubility but limiting blood-brain barrier penetration. Hydroxyl groups (propanol analog) increase polarity, making the compound more suitable for hydrophilic environments.

Biological Activity

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid, a purine derivative, has garnered attention for its potential biological activities, particularly in the realms of cancer research and enzymatic inhibition. This article compiles current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a purine base structure with an amino group and a propanoic acid side chain. Its chemical formula is , and it has a molecular weight of approximately 198.19 g/mol. The presence of the amino group at the 2-position and the keto group at the 6-position contributes to its biological reactivity.

Biological Activity Overview

Research indicates that 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid exhibits several biological activities:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism, which are crucial for cancer cell proliferation. This inhibition potentially leads to reduced availability of nucleotides necessary for DNA synthesis in rapidly dividing cells .

- Antimicrobial Properties : Some studies suggest that purine derivatives can exhibit antimicrobial activity, although specific data on this compound's efficacy against bacteria or fungi is limited.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid on various cell lines including MCF-7 and K562 (a leukemia cell line). The results indicated:

- MCF-7 Cells : IC50 = 1.32 µM.

- K562 Cells : IC50 = 83.20 µM.

This suggests that while the compound is effective against breast cancer cells, it may be less effective against leukemia cells .

Case Study 2: Enzyme Interaction

Molecular docking studies have revealed that 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid binds effectively to several target enzymes involved in nucleotide synthesis. The binding affinity was measured using free energy calculations, indicating strong interactions with key active sites necessary for enzyme function .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Table 2: Enzyme Inhibition Potency

| Enzyme Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| Target Enzyme A | -17.89 | 16.89 |

| Target Enzyme B | -15.42 | 25.00 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, describes a protocol where ester hydrolysis under alkaline conditions (2 M NaOH, RT, 12 hours) is used to generate structurally related purine derivatives. Post-reaction, pH adjustment (to pH 1 with HCl) precipitates the product, followed by vacuum drying for purification. Key steps include monitoring reaction progress via TLC and characterizing intermediates using NMR .

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., reports δ 7.2–8.1 ppm for aromatic protons in purine derivatives) .

- HRMS (ESI) : Validates molecular weight (e.g., calculated vs. experimental m/z for C16H12O4: 268.27) .

- X-ray crystallography : Optional for absolute configuration determination, as noted in for related compounds .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers at RT, away from moisture and light, as per handling guidelines for similar purine derivatives ( ). Avoid prolonged exposure to oxygen to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for this compound?

- Methodological Answer :

- Catalyst screening : Use Ru-catalyzed C–H activation ( ) or EDC∙HCl-mediated coupling ( ) to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of purine intermediates.

- Purification : Employ column chromatography (silica gel, methanol/CH2Cl2 gradients) or recrystallization from ethanol/water mixtures. highlights achieving 92% yield via optimized solvent systems .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., ’s δ 2.5–3.0 ppm for propanoic acid side chains) .

- Density Functional Theory (DFT) : Predict NMR chemical shifts computationally to validate experimental observations.

- Deuterated solvent trials : Use D2O exchange to identify labile protons (e.g., NH2 groups) that may cause signal broadening .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound at pH 1–14 (HCl/NaOH buffers) and 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., adenosine receptors) using AutoDock Vina. ’s framework for 6-aminopurine interactions can inform binding site predictions .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the purine ring) with activity using regression models .

Q. What in vitro/in vivo models are suitable for evaluating pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test adenosine deaminase (ADA) inhibition kinetics using UV-Vis monitoring (λ = 265 nm for adenosine conversion) .

- Cell-based models : Use HEK293 cells transfected with adenosine receptors to measure cAMP modulation via ELISA .

- Rodent pharmacokinetics : Administer via IV/IP routes; quantify plasma levels using LC-MS/MS (LOQ: 1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.